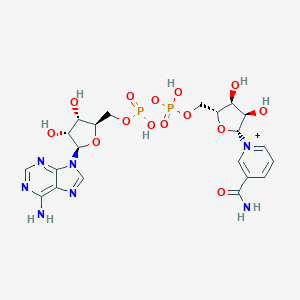
N-(4-Aminobenzoyloxy)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobenzoyloxy)succinimide: is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol. It is typically used for research purposes and is not intended for human or veterinary use
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyloxy)succinimide involves a two-step approach. The first stage is the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride. The second step involves the imide ring opening reaction by hydroxylamine. Universal synthetic methods are developed to exclude additional purification procedures for the target compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves the use of standard organic synthesis techniques and equipment. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobenzoyloxy)succinimide undergoes various chemical reactions, including substitution reactions. The compound can react with amino groups, leading to the formation of conjugates .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydroxylamine, succinic anhydride, and aromatic amines. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed: The major products formed from reactions involving this compound include various conjugates and derivatives that are useful in biochemical and immunochemical applications .
Scientific Research Applications
N-(4-Aminobenzoyloxy)succinimide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of various derivatives and conjugates . It is particularly useful in the preparation of hapten-protein conjugates for immunological studies .
Biology: In biological research, this compound is used to study protein interactions and modifications . It is also employed in the development of assays and diagnostic tools .
Medicine: While not intended for direct therapeutic use, this compound is valuable in medical research for the development of diagnostic assays and the study of drug interactions .
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials that require specific functional groups.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzoyloxy)succinimide involves its ability to react with amino groups, forming stable conjugates . This reactivity is utilized in the preparation of hapten-protein conjugates, where the compound reacts with the amino group of a hapten, followed by activation to a functional diazobenzoyl group that acts on tyrosine or histidine residues of the protein .
Comparison with Similar Compounds
N-(Benzoyloxy)succinimide: Similar in structure but lacks the amino group, making it less reactive in certain conjugation reactions.
N-(4-Acetoxyphenyl)maleimide: Used as a monomer in polymer synthesis, similar in function but with different reactivity due to the presence of the maleimide group.
Uniqueness: N-(4-Aminobenzoyloxy)succinimide is unique due to its ability to form stable conjugates with amino groups, making it highly valuable in biochemical and immunochemical applications . Its specific reactivity and functional group make it distinct from other similar compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFHABLYVYPXAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157586 |
Source


|
| Record name | N-(4-Aminobenzoyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132445-64-8 |
Source


|
| Record name | N-(4-Aminobenzoyloxy)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminobenzoyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














